N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)15-4-1-10(7-21-15)16(24)22-8-12(23)14-3-2-13(26-14)11-5-6-25-9-11/h1-7,9,12,23H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBGFEHUQYPIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound characterized by its unique structural features, including a bithiophene moiety and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 360.45 g/mol. Its structure allows for significant interactions with biological targets, primarily through π–π stacking and hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.45 g/mol |
| CAS Number | 2034253-71-7 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit reverse transcriptase (RT) in HIV-1. It acts as an allosteric dual-site inhibitor, affecting both the polymerase and RNase H functions of the enzyme, which is crucial for viral replication .
- Antiviral Properties : Research indicates that compounds similar to this one can significantly inhibit viral replication in cell-based assays, demonstrating a selectivity index greater than 10 .
Case Studies
- HIV Inhibition : In a study focusing on HIV-1 RT inhibitors, compounds with structural similarities to this compound showed promising results. For example, a derivative exhibited an IC50 value of 14 µM against RNase H function and demonstrated effective inhibition of HIV replication in vitro .
- SARS-CoV-2 Activity : Although not directly tested on SARS-CoV-2, the structural characteristics that confer antiviral activity suggest potential efficacy against this virus as well. Compounds with similar bithiophene structures have shown antiviral properties in preliminary studies .
Pharmacological Profile
The pharmacological profile of this compound includes:
Comparison with Similar Compounds
Table 1: Structural Features of Nicotinamide Derivatives
Key Observations :
- The target compound’s bithiophene-hydroxyethyl chain distinguishes it from analogs with halogenated benzyl (e.g., 45) or thioether-linked substituents (e.g., 19). Bithiophene may enhance binding to aromatic-rich enzyme pockets.
- Trifluoromethyl at the 6-position is conserved in HIV-1 RT inhibitors (), suggesting a role in target affinity .
Key Observations :
- The hydroxyethyl group in the target compound may improve solubility compared to purely hydrophobic substituents (e.g., dichlorobenzyl in 45).
- Synthetic yields vary significantly: reports 65–95% yields for nicotinamides via amide coupling, while thioether-linked analogs (e.g., 19) require specialized methods with moderate purity .
Key Observations :
- Trifluoromethyl and aryl substituents are critical for HIV-1 RT inhibition (), while hydrophobic chains (e.g., dichlorobenzyl) enhance membrane permeability .
- The target compound’s bithiophene moiety may mimic aromatic interactions seen in kinase inhibitors (e.g., BMS-354825) but requires empirical validation .
Metabolic and Pharmacokinetic Considerations
- Trifluoromethyl groups reduce metabolic degradation by cytochrome P450 enzymes, as seen in and compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
